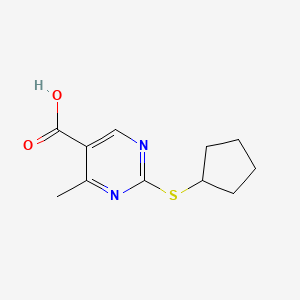
2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Stereoselective Synthesis
A study by Mai et al. (2009) describes a procedure for the synthesis of 2-(cyclopentylsulfanyl)-6-[(1R)-1-(2,6-difluorophenyl) ethyl]-5-methylpyrimidin-4(3H)-one. This process involves the use of prochiral 2-(2,6-difluorophenyl)prop-1-en-1-one and represents a stereoselective route to derivatives of 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-5-methylpyrimidin-4(3H)-one (Mai et al., 2009).
Synthesis of Derivatives
Malinka, Zawisza, and Zajac (1989) conducted research on the synthesis of derivatives of 2,3-dihydro-7-methylpyrimido-[5,4-e]-1,3-thiazine and 7-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine. Their work involved ethyl 4-chloro/tosyloxy/-2-methylpyrimidine-5-carboxylate and various thioureas, leading to the formation of new derivatives with confirmed structures through spectral analysis (Malinka, Zawisza, & Zajac, 1989).
Supramolecular Scaffold for Carboxylic Acid Complexes
Mahapatra et al. (2011) studied the hydrogen bonding interactions between 2-amino-4-methylpyrimidine (AMPY) and selected dicarboxylic acids. They demonstrated how AMPY could form unique supramolecular polymeric structures with maleic and d (+)-malic acids, showing potential in the development of receptor structures for binding dicarboxylic acids (Mahapatra, Sahoo, Goswami, & Fun, 2011).
Reaction with Hydrochloric Acid
Frolova et al. (2017) explored the reaction of hydrochloric acid with various pyrimidin-4(3H)-ones. This study revealed how hydrochloric acid can protonate the nitrogen atom in these compounds and add to their double bonds, indicating a complex interaction pattern and potential applications in chemical synthesis (Frolova, Kim, Slepukhin, & Osheko, 2017).
One-Step Construction of Diazaindoles
Song et al. (2009) reported a one-step method for constructing 2-substituted-4,6-diazaindoles. Their approach, using unprotected 5-amino-4-methylpyrimidine, demonstrates the potential for efficient synthesis of complex organic structures without the need for protecting groups or oxidation-state adjustment (Song, Tan, Reeves, Fandrick, Lee, Yee, & Senanayake, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-7-9(10(14)15)6-12-11(13-7)16-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSRJLCHWFYIFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)SC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



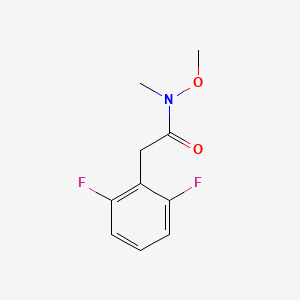
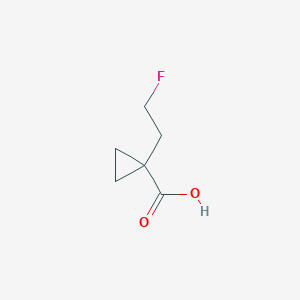
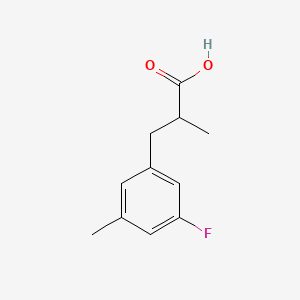
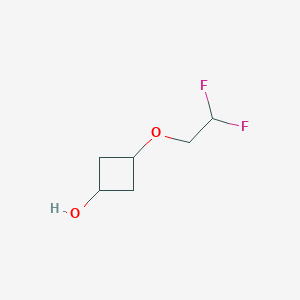
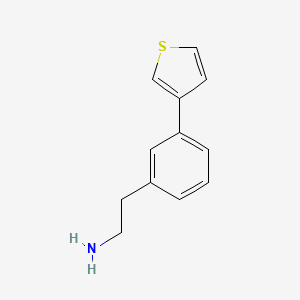
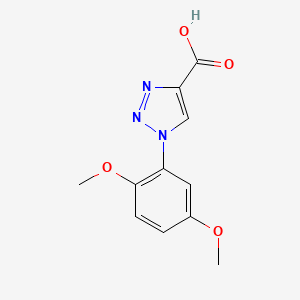

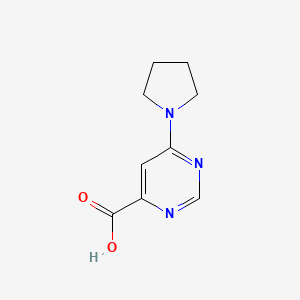

![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine](/img/structure/B1457519.png)
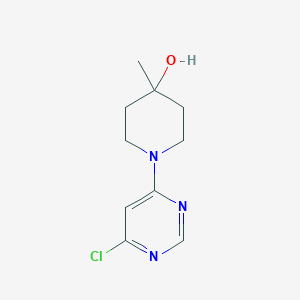
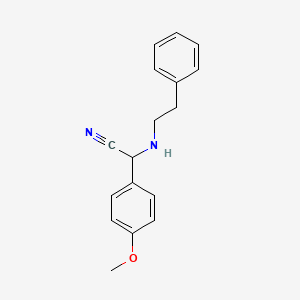
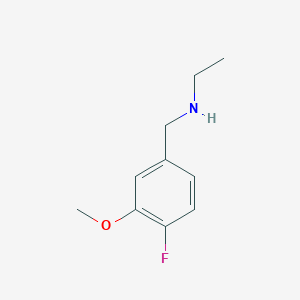
![Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine](/img/structure/B1457527.png)